N-[1-(butan-2-ylamino)-1-oxopropan-2-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidine-1-carboxamide
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Overview
Description
N-[1-(butan-2-ylamino)-1-oxopropan-2-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidine-1-carboxamide is a complex organic compound known for its unique structural composition and potential applications in various scientific fields. It features a pyrrolidine core attached to a benzodioxin moiety and is modified with butan-2-ylamino and oxopropan-2-yl groups. This compound is garnering attention for its role in medicinal chemistry and synthetic biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(butan-2-ylamino)-1-oxopropan-2-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidine-1-carboxamide typically involves multi-step organic synthesis. Starting with pyrrolidine, successive steps include protection of the amino group, introduction of the butan-2-ylamino and oxopropan-2-yl groups through amide bond formation, and incorporation of the benzodioxin unit via ether formation reactions. Key reagents might include acyl chlorides and protected amines, while reaction conditions vary from room temperature to elevated temperatures under controlled atmospheres.
Industrial Production Methods: Scaling up the synthesis for industrial production requires optimization of each step for yield and purity. This might involve continuous flow chemistry, where reactions are performed in a sequence of reactors, and the use of catalysts to improve reaction efficiency and selectivity. Industrial methods also focus on minimizing waste and ensuring safety during large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, potentially forming N-oxides.
Reduction: Reduction reactions can be directed at the oxopropan-2-yl group to yield hydroxyl derivatives.
Substitution: Substitution reactions can modify the benzodioxin moiety, possibly introducing various functional groups.
Common Reagents and Conditions:
Oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) for oxidation.
Reducing agents such as sodium borohydride or lithium aluminum hydride for reduction.
Halogenation or nitration reagents for substitution on the benzodioxin ring.
Major Products:
Oxidation might produce N-oxide derivatives.
Reduction yields alcohols or amines.
Substitution can lead to halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules due to its reactive functional groups. Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies. Medicine: Explored for its potential therapeutic properties, possibly as an inhibitor of specific enzymes or receptors. Industry: Its derivatives might be used in the production of pharmaceuticals, agrochemicals, or materials science applications.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level. It may target specific enzymes or receptors in biological systems, leading to inhibition or activation of these proteins. The molecular pathways involved can include signal transduction cascades where the compound modulates activity at various nodes, ultimately altering cellular responses.
Comparison with Similar Compounds
N-[1-(butan-2-ylamino)-1-oxopropan-2-yl]-2-(2,3-dihydro-1,4-benzodioxin-4-yl)pyrrolidine-1-carboxamide
N-[1-(butan-2-ylamino)-1-oxopropan-2-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide
Uniqueness: What sets N-[1-(butan-2-ylamino)-1-oxopropan-2-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidine-1-carboxamide apart is the specific position of the benzodioxin moiety, which can significantly influence its reactivity and binding properties. Variations in the position of the benzodioxin ring lead to distinct steric and electronic environments, thus altering how the compound interacts with biological targets or chemical reagents.
Properties
IUPAC Name |
N-[1-(butan-2-ylamino)-1-oxopropan-2-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-4-13(2)21-19(24)14(3)22-20(25)23-10-6-8-16(23)15-7-5-9-17-18(15)27-12-11-26-17/h5,7,9,13-14,16H,4,6,8,10-12H2,1-3H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEBYPACXOOUJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(C)NC(=O)N1CCCC1C2=C3C(=CC=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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